![molecular formula C8H7BrN2O2S B1409602 Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate CAS No. 1289270-27-4](/img/structure/B1409602.png)

Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate

Vue d'ensemble

Description

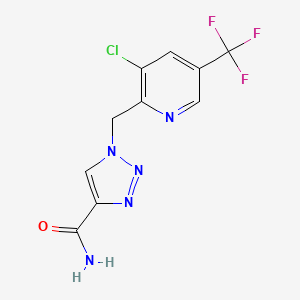

“Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate” is a chemical compound that has gained significant attention in recent years due to its potential in various applications. It is a derivative of thiazole, a five-membered heterocyclic compound with a general formula of C3H3NS . The compound has a molecular weight of 275.13 g/mol .

Synthesis Analysis

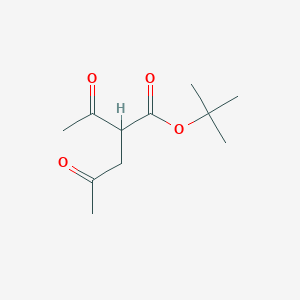

The synthesis of thiazole derivatives, including “Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate”, has been a subject of interest in medicinal chemistry . For instance, some imidazo[2,1-b]thiazole derivatives were synthesized by the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .

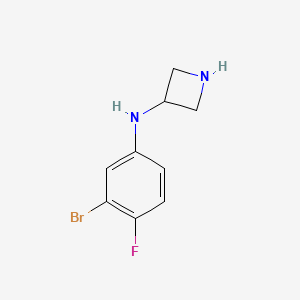

Molecular Structure Analysis

The molecular structure of “Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate” can be represented by the InChI code: 1S/C8H7BrN2O2S/c1-2-13-7(12)5-4-11-6(9)3-10-8(11)14-5/h3-4H,2H2,1H3 . The compound contains a thiazole ring, which is a five-membered heterocyclic compound with sulfur and nitrogen atoms .

Chemical Reactions Analysis

Thiazoles, including “Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate”, have shown to undergo various chemical reactions. For instance, bis-thiazoles were prepared by the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde, which was then reacted with dithiooxamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate” include a molecular weight of 275.13 g/mol . The compound has a molecular formula of C8H7BrN2O2S .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of heterocyclic compounds using Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate as a precursor. These compounds have been explored for their potential anti-inflammatory, analgesic, and antipyretic activities. For instance, a group of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates was prepared by reaction with ethyl 2-chloroacetoacetate, leading to compounds evaluated for such pharmacological activities (Abignente et al., 1983).

Structural and Crystallographic Studies

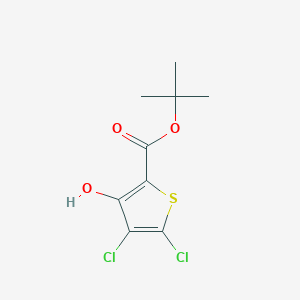

Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate derivatives have been the subject of structural and crystallographic studies. These studies aim to understand the molecular and crystal structure of these compounds, which is crucial for designing drugs with desired pharmacological effects. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its adducts have been determined, revealing insights into their molecular associations and hydrogen-bonding patterns (Lynch & Mcclenaghan, 2004).

Development of Anticancer and Immunomodulatory Agents

Some novel derivatives of Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate have been synthesized and evaluated for their immunomodulatory and anticancer activities. These studies aim to develop new therapeutic agents that can modulate the immune response and exhibit cytotoxicity against cancer cells. For instance, certain derivatives have shown significant inhibition of NO generation and possessed cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Microwave-Assisted Synthesis for Antioxidant and Antimicrobial Activity

The use of microwave-assisted synthesis techniques with Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate derivatives has been explored to enhance the efficiency of compound synthesis. These methods not only expedite the synthesis process but also contribute to the development of compounds with potential antioxidant and antimicrobial activities. This approach demonstrates the versatility of Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate in the synthesis of biologically active molecules (Youssef & Amin, 2012).

Orientations Futures

The future directions for “Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate” could involve further exploration of its potential applications in various fields. Given the wide range of biological activities exhibited by thiazole derivatives , this compound could be a subject of interest in the development of new therapeutic agents for various pathological conditions.

Mécanisme D'action

Target of Action

Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may interact with a variety of targets and induce a range of changes in cellular function.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s solubility and stability, which can influence its bioavailability, may be inferred from its chemical structure .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may induce a range of changes in cellular function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .

Propriétés

IUPAC Name |

ethyl 3-bromoimidazo[2,1-b][1,3]thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-10-8-11(5)6(9)4-14-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOBUOKPHUDPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1409538.png)

![(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1409540.png)